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molecular formula C10H11F2NO3 B7937926 Methyl 2-amino-5-(2,2-difluoroethoxy)benzoate

Methyl 2-amino-5-(2,2-difluoroethoxy)benzoate

Cat. No. B7937926
M. Wt: 231.20 g/mol
InChI Key: GCYPESSSVUOQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748441B2

Procedure details

21 g of methyl 5-(2,2-difluoroethoxy)-2-nitrobenzoate obtained in stage 3.1 and 1 g of Pd/C (10%) in a mixture of 300 ml of AcOEt, 50 ml of EtOH and 5 ml of AcOH are stirred at AT under a hydrogen atmosphere for 24 h 00.
Name
methyl 5-(2,2-difluoroethoxy)-2-nitrobenzoate
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:18])[CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([N+:15]([O-])=O)=[C:9]([CH:14]=1)[C:10]([O:12][CH3:13])=[O:11].CCO.CC(O)=O>CCOC(C)=O.[Pd]>[NH2:15][C:8]1[CH:7]=[CH:6][C:5]([O:4][CH2:3][CH:2]([F:1])[F:18])=[CH:14][C:9]=1[C:10]([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
methyl 5-(2,2-difluoroethoxy)-2-nitrobenzoate
Quantity
21 g
Type
reactant
Smiles
FC(COC=1C=CC(=C(C(=O)OC)C1)[N+](=O)[O-])F
Name
Quantity
50 mL
Type
reactant
Smiles
CCO
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
are stirred at AT under a hydrogen atmosphere for 24 h 00
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
NC1=C(C(=O)OC)C=C(C=C1)OCC(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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